tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate
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Overview
Description
tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrazines. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a pyrido[1,2-a]pyrazine core, and a methyl group at the 4th position. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of tert-butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors, such as pyrrole and pyrazine derivatives, under specific conditions.
Introduction of the tert-butyl ester group: This step typically involves the reaction of the pyrido[1,2-a]pyrazine intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Addition of the methyl group: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of neurotransmitter release. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
These compounds share structural similarities, such as the presence of a tert-butyl ester group and a nitrogen-containing heterocycle. this compound is unique due to its specific substitution pattern and the presence of the pyrido[1,2-a]pyrazine core, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H24N2O3 |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl (4R)-4-methyl-8-oxo-3,4,6,7,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-10-8-15(13(18)19-14(2,3)4)9-11-7-12(17)5-6-16(10)11/h10-11H,5-9H2,1-4H3/t10-,11?/m1/s1 |
InChI Key |
UTWXJOUIXFMQHU-NFJWQWPMSA-N |
Isomeric SMILES |
C[C@@H]1CN(CC2N1CCC(=O)C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC2N1CCC(=O)C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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